molecular formula C8H13N3 B12873038 3-Ethyl-1-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole

3-Ethyl-1-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole

Cat. No.: B12873038
M. Wt: 151.21 g/mol
InChI Key: LLSKVVPZCKTAPT-UHFFFAOYSA-N
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Description

3-Ethyl-1-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is a nitrogen-containing heterocyclic compound. This compound features a unique structure that combines a pyrrole ring and a pyrazole ring, making it a valuable scaffold in medicinal chemistry and organic synthesis. Compounds with such structures often exhibit a wide range of biological activities, making them of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of N-substituted pyrroles with hydrazine hydrate. This reaction typically occurs under mild conditions and results in good yields . Another approach involves the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrrole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Ethyl-1-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-1-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-1-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

3-ethyl-1-methyl-5,6-dihydro-4H-pyrrolo[2,3-c]pyrazole

InChI

InChI=1S/C8H13N3/c1-3-7-6-4-5-9-8(6)11(2)10-7/h9H,3-5H2,1-2H3

InChI Key

LLSKVVPZCKTAPT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C2=C1CCN2)C

Origin of Product

United States

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